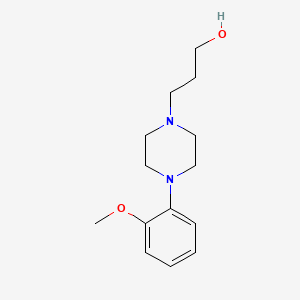

4-(2-Methoxyphenyl)-1-piperazinepropanol

Beschreibung

4-(2-Methoxyphenyl)-1-piperazinepropanol is an arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a propanol chain at the 1-position. This compound is frequently explored in medicinal chemistry due to its structural versatility and affinity for serotonin (5-HT) and dopamine receptors.

Eigenschaften

Molekularformel |

C14H22N2O2 |

|---|---|

Molekulargewicht |

250.34 g/mol |

IUPAC-Name |

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C14H22N2O2/c1-18-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3 |

InChI-Schlüssel |

NSLZHZKOVGVVEH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Arylpiperazine derivatives share a piperazine core but differ in substituents, leading to variations in pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Arylpiperazines

Key Findings:

Substituent Effects on Receptor Binding :

- Halogenation : p-MPPI (iodo) and p-MPPF (fluoro) show improved 5-HT1A antagonism compared to the parent compound, with p-MPPF being 1.7× more potent .

- Bulkier Groups : NAN-190’s phthalimido-butyl chain introduces α1-adrenergic activity, complicating its pharmacological profile .

Antibacterial Activity :

- Derivatives with cinnamyl or chlorophenyl groups (e.g., compound 8 in ) exhibit enhanced antibacterial activity compared to the base structure, likely due to increased lipophilicity.

Synthetic Flexibility: The propanol chain in 4-(2-Methoxyphenyl)-1-piperazinepropanol allows for further functionalization, as seen in its conversion to fumarate salts (compounds 8 and 10 in ) for improved bioavailability.

Contradictory Pharmacological Outcomes :

- NAN-190 and its analog MP245 exhibit hypothermia via 5-HT1A activation and α1 blockade, whereas MM77 (succinimido analog) shows unexplained hypothermic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.